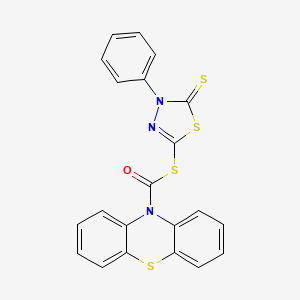

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate

CAS No.:

Cat. No.: VC15572654

Molecular Formula: C21H13N3OS4

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H13N3OS4 |

|---|---|

| Molecular Weight | 451.6 g/mol |

| IUPAC Name | S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate |

| Standard InChI | InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H |

| Standard InChI Key | KYOCFNJVWQOBNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate, reflects its dual heterocyclic architecture:

-

Phenothiazine core: A tricyclic system comprising two benzene rings fused to a thiazine ring, known for modulating neurotransmitter receptors and exhibiting antipsychotic activity .

-

1,3,4-Thiadiazole moiety: A five-membered ring containing two nitrogen and one sulfur atom, frequently associated with antimicrobial and antitumor properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 451.6 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

| InChIKey | KYOCFNJVWQOBNT-UHFFFAOYSA-N |

| PubChem CID | 2911859 |

The thioester linkage between the phenothiazine and thiadiazole units enhances metabolic stability and potential membrane permeability .

Synthesis and Characterization

Analytical Characterization

Standard techniques for structural elucidation include:

-

Nuclear Magnetic Resonance (NMR): and NMR to confirm aromatic proton environments and carbonyl/thioester linkages.

-

Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks and fragmentation patterns.

-

X-ray Crystallography: Resolve three-dimensional conformation and intermolecular interactions.

| Compound | IC (FTase) | IC (Tubulin) |

|---|---|---|

| 3a | 0.12 µM | 0.24 µM |

| Phenstatin | - | 3.43 µM |

| FTI-276 | 0.01 µM | - |

The thiadiazole moiety may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is required .

Antimicrobial Properties

Phenothiazine-thiadiazole conjugates disrupt microbial cell membranes and efflux pumps:

-

Methicillin-resistant Staphylococcus aureus (MRSA): Minimum inhibitory concentrations (MICs) as low as 2 µg/mL for hybrid analogs .

-

Candida albicans: Synergistic effects with fluconazole by inhibiting fungal cytochrome P450 enzymes .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume